3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one
Description
Structure
3D Structure
Properties
CAS No. |
600723-81-7 |
|---|---|
Molecular Formula |
C15H10N4O |
Molecular Weight |
262.27 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)quinazolin-4-one |
InChI |
InChI=1S/C15H10N4O/c20-14-10-5-1-2-6-11(10)16-9-19(14)15-17-12-7-3-4-8-13(12)18-15/h1-9H,(H,17,18) |
InChI Key |
QYWVTWIRBFRTBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Key Steps
-
Benzimidazole Intermediate Preparation :
-
Starting Material : 5-Nitro-2-phenyl-1H-benzo[d]imidazole (3 ) is synthesized via cyclization of 4-nitro-o-phenylenediamine and benzoic acid in polyphosphoric acid.
-
Reduction : The nitro group is reduced to an amine using iron powder and acetic acid in aqueous ethanol, yielding 2-phenyl-1H-benzo[d]imidazol-5-amine (4 ) (yield: ~80%).
-
-
Cyclization with Quinazolinone Precursor :
-
Benzoxazinone Synthesis : Benzoxazinone derivatives (8a–f ) are prepared by reacting substituted anthranilic acids with acetic anhydride under reflux.
-
Coupling Reaction : The benzimidazole amine (4 ) reacts with benzoxazinones (8a–f ) in glacial acetic acid under reflux (4–6 hours), forming the target compound (e.g., 9a–f ) with yields ranging from 40–80%.
-
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the benzimidazole amine on the electrophilic carbonyl of the benzoxazinone, followed by cyclization to form the quinazolinone ring.
Mechanochemical DDQ-Mediated C–N Coupling
This solvent-free method employs dichlorodicyanoquinone (DDQ) for intramolecular C–H amidation to form the benzimidazole-quinazolinone hybrid.
Procedure
-
Sulfonamide Intermediate : N-(2-(Arylideneamino)phenyl)-p-toluenesulfonamides are synthesized by condensing anthranilamide with aryl aldehydes.
-
Cyclization : Ball milling with DDQ (1.2 equiv) at 21 Hz induces intramolecular C–N coupling, forming 1,2-disubstituted benzimidazoles and quinazolinones. For example, N-(2-((4-bromobenzylidene)amino)phenyl)-4-methylbenzenesulfonamide yields 2-(4-bromophenyl)-1-tosyl-1H-benzo[d]imidazole (92% yield).
Advantages
-
Eco-Friendly : Solvent-free, metal-free conditions.
-
Scalability : Large-scale synthesis achieved with >90% yields.
Comparative Analysis of Methods
Critical Challenges and Optimization Strategies
-
Scalability Issues : Early methods (e.g., two-step cyclization) suffer from low yields and complex purification.
-
Radical Control : H₂O₂-mediated reactions require precise oxidant stoichiometry to avoid side products.
-
Catalyst Dependency : DDQ-based methods demand high-energy ball milling, limiting accessibility .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinone and benzimidazole derivatives, which can exhibit different biological activities.
Scientific Research Applications
Biological Activities
3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one exhibits a range of biological activities, making it a candidate for various therapeutic applications:
Antimicrobial Activity
Research indicates that derivatives of this compound demonstrate potent antimicrobial properties against several pathogens, including Candida albicans and Mycobacterium tuberculosis. In vitro studies have shown significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .
Anticancer Properties
Compounds within this class have shown promising anticancer activity. For example, certain derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Anti-inflammatory Effects
Several studies have reported the anti-inflammatory properties of this compound derivatives. These compounds may inhibit pro-inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases .
Quorum Sensing Inhibition
The compound has also been studied for its ability to interfere with quorum sensing in bacteria such as Pseudomonas aeruginosa. This action can reduce virulence factors and biofilm formation, providing a novel approach to combating antibiotic resistance .
Case Studies
- Antimicrobial Study : A series of quinazolinone derivatives were synthesized and tested against Mycobacterium tuberculosis. The results indicated that certain compounds exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
- Anticancer Evaluation : A study focused on the cytotoxic effects of this compound on human cancer cell lines revealed that specific modifications to the quinazolinone scaffold enhanced potency against breast cancer cells, demonstrating a dose-dependent response .
- Quorum Sensing Inhibition : Research on PqsR antagonists identified this compound as a potent inhibitor of quorum sensing in Pseudomonas aeruginosa, significantly reducing biofilm formation and virulence factor expression in laboratory strains .
Mechanism of Action
The mechanism of action of 3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one involves the inhibition of tubulin polymerization, which disrupts microtubule assembly and ultimately leads to cell cycle arrest and apoptosis in cancer cells . This compound targets the microtubules, which are essential for cell division, making it a potential anticancer agent.
Comparison with Similar Compounds
Ring System Variations
- Pyrimidinone vs. Imidazole Ring: Replacing the benzimidazole ring with a pyrimidinone cycle (as in 2-(5-iodo-1H-indol-3-yl)quinazolin-4(3H)-one) retains antimicrobial activity but reduces antimycobacterial efficacy compared to the parent compound .
- Pyridinone Derivatives: Substituting the quinazolinone with a pyridinone ring (e.g., 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one) improves insulin-like growth factor 1-receptor (IGF-1R) inhibition when amine-containing side chains are added at the 4-position .
Substituent Effects
- Triazolylmethyl Substituents : 3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-one exhibits potent cytotoxicity against colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cells, inducing apoptosis and G2/M phase arrest .
- Sulfinylmethyl Groups : Introducing a sulfinylmethyl linker (e.g., 2-[{1H-benzo[d]imidazol-2-ylsulfinyl]methyl}-3-arylquinazolin-4(3H)-one) confers antiulcer activity, likely through enhanced hydrogen bonding and redox modulation .
Pharmacological Target Selectivity
- Tubulin vs. Kinase Targets : Benzimidazole derivatives with trimethoxybenzylidene substituents (e.g., (E)-5-(1H-benzo[d]imidazol-2-yl)-3-(3,4,5-trimethoxybenzylidene)furan-2(3H)-one) show superior cytotoxicity despite suboptimal alignment in VEGFR binding sites, suggesting off-target effects or tubulin polymerization inhibition .
- Acetylcholinesterase (AChE) Inhibition: Quinazolinones with triazolylmethyl or piperidinyl groups exhibit >87% AChE inhibition, comparable to donepezil, via interactions with the catalytic triad and peripheral anionic site .
Physicochemical and Pharmacokinetic Properties
Table 1: Selected Quinazolinone Derivatives and Their Properties
- ADMET Profiles : Oxadiazole-containing derivatives (e.g., 4c and 4k) exhibit improved drug-likeness scores, with enhanced absorption and reduced hepatotoxicity .
Mechanism of Action Comparisons
- Antimicrobial Activity: Compounds with methylthio or morpholinoethylthio groups (e.g., 3-butyl-6-methyl-2-(2-morpholinoethylthio)quinazolin-4(3H)-one) show broad-spectrum activity, likely through membrane disruption or enzyme inhibition .
- Anticancer Activity : Styrylbenzothiazole derivatives (e.g., 1-(1H-benzo[d]imidazol-2-yl)-3-(5-substituted-oxadiazol-2-yl)propan-1-one) induce apoptosis via caspase-3 activation and mitochondrial depolarization .
Biological Activity
3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one is a heterocyclic compound that exhibits a range of biological activities due to its unique structural features. This compound integrates the benzo[d]imidazole and quinazolinone moieties, which are known for their pharmacological potential. This article delves into the biological activities of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C15H10N4O, with a molecular weight of 262.27 g/mol. The synthesis typically involves the condensation of anthranilamide derivatives with aldehydes or ketones under acidic conditions, often using solvents like acetonitrile and catalysts such as p-toluenesulfonic acid .
Antibacterial Activity
Research indicates that derivatives of quinazolin-4(3H)-one, including this compound, exhibit significant antibacterial properties. Notably, these compounds have demonstrated low minimum inhibitory concentrations (MICs) against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .
Table 1: Antibacterial Activity Data
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | MRSA | 0.98 |
| 2-(1H-Indol-3-yl)quinazolin-4(3H)-one | MRSA | 0.98 |
| 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one | M. tuberculosis | 0.5 |
Antifungal and Anticancer Properties
In addition to antibacterial activity, this compound has shown antifungal properties and potential anticancer effects. Studies have reported that certain analogs exhibit antiproliferative effects against various cancer cell lines, indicating their potential as therapeutic agents in oncology .
Case Study: Anticancer Activity
A study evaluated the antiproliferative effects of various derivatives on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The results indicated that compounds derived from the quinazolinone scaffold significantly inhibited cell growth, with some derivatives achieving IC50 values in the low micromolar range .
Table 2: Anticancer Activity Data
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 | 5.0 |
| Derivative A | MCF7 | 3.5 |
| Derivative B | HeLa | 4.8 |
Molecular docking studies suggest that this compound interacts with specific proteins involved in bacterial resistance mechanisms and cancer cell proliferation pathways. These interactions may include binding to kinases and alarmone synthetases, which are crucial in regulating cellular responses to stress and virulence in bacteria .
Q & A
Advanced Research Question
- pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). HPLC analysis shows 90% stability at pH 7.4 after 24 hours but 50% degradation at pH 1.2 .
- Thermal Stability : DSC/TGA reveals decomposition above 250°C, suggesting suitability for solid formulations .
Methodological Note : Use LC-MS to identify degradation products (e.g., hydrolyzed quinazolinone ring) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
